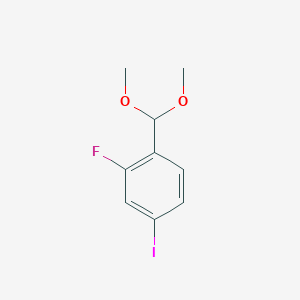

1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene

Description

Significance of Multifunctionalized Aromatic Systems in Contemporary Chemical Research

The presence of multiple functional groups provides a platform for sequential and selective chemical transformations. For instance, one functional group can be used to anchor the molecule to a solid support, while another participates in a bond-forming reaction, and a third modulates the molecule's solubility. This orthogonality is a cornerstone of modern synthetic strategies, including combinatorial chemistry and the development of pharmaceutical agents, where precise control over molecular structure is paramount. frontiersin.orgnumberanalytics.com Many top-selling drugs, for example, contain fluorinated aromatic cores, highlighting the importance of these systems in medicinal chemistry. frontiersin.org

Strategic Importance of Halogen and Acetal (B89532) Groups in Organic Synthesis

Halogen atoms and acetal groups are two classes of substituents that impart significant strategic advantages in organic synthesis when attached to an aromatic ring.

Halogens (Fluorine and Iodine): Halogens, when bonded to an aromatic ring, create compounds known as aryl halides. egyankosh.ac.infiveable.me They influence the reactivity of the aromatic ring in several ways. Due to their electronegativity, they have an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. egyankosh.ac.intutorchase.com However, they also possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The true synthetic power of aryl halides lies in their participation in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. frontiersin.orgfiveable.me In these reactions, the carbon-halogen bond is selectively activated by a metal catalyst (commonly palladium), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. fiveable.me The identity of the halogen is crucial; aryl iodides are typically more reactive than aryl bromides or chlorides, often allowing for milder reaction conditions. frontiersin.orgfiveable.me Fluorine, being the most electronegative element, forms a very strong bond with carbon, making aryl fluorides less reactive in cross-coupling but highly valuable for their ability to enhance the metabolic stability and binding affinity of drug candidates. frontiersin.orgnumberanalytics.com

Acetal Group (Dimethoxymethyl): The dimethoxymethyl group, -CH(OCH₃)₂, is a classic example of an acetal. Acetals are primarily used in organic synthesis as protecting groups for aldehydes. The aldehyde functionality is highly reactive and can interfere with reactions targeting other parts of a molecule. By converting the aldehyde to a more stable acetal, chemists can perform a variety of transformations on the molecule without affecting the aldehyde. The acetal is robust under neutral or basic conditions but can be easily and cleanly converted back to the aldehyde under acidic conditions. This ability to "mask" and "unmask" a reactive functional group provides essential control in multistep synthetic sequences. Furthermore, the acetal group can influence the stereochemical outcome of reactions on adjacent centers. nih.gov

Positioning of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene within the Landscape of Aryl Halide Chemistry

1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene stands out in the landscape of aryl halide chemistry due to its unique trifunctional substitution pattern on the benzene (B151609) ring. This specific arrangement offers a powerful combination of reactivity and control for synthetic chemists.

The Iodine Atom: Located at the 4-position, the iodine atom is the most reactive site for metal-catalyzed cross-coupling reactions. frontiersin.orgfiveable.me Its high reactivity allows for the selective introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at this position under relatively mild conditions, making it an excellent synthetic handle.

The Fluorine Atom: Positioned at the 2-position (ortho to the acetal), the fluorine atom serves multiple roles. It strongly influences the electronic nature of the aromatic ring and can be crucial for tuning the properties of the final target molecule, particularly in medicinal chemistry applications. frontiersin.org Its presence also allows for potential late-stage modifications or can serve as a handle for specific fluorination reactions.

The Dimethoxymethyl Group: As a protected aldehyde at the 1-position, this group allows for the execution of reactions involving the reactive C-I bond without interference from a highly reactive aldehyde. Once the desired modifications at the iodo-position are complete, the acetal can be readily hydrolyzed to reveal the benzaldehyde (B42025) functionality, which can then be used for further transformations like condensations, oxidations, or reductions.

The specific ortho-fluoro and para-iodo arrangement facilitates regioselective reactions. The iodine's superior reactivity in cross-coupling dominates, allowing for predictable bond formation at the C-4 position. This compound is therefore not just a simple aryl halide but a sophisticated synthetic intermediate, pre-loaded with functionality that enables complex and targeted molecular construction.

Table 1: Compound Profile of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene

| Property | Value |

|---|---|

| IUPAC Name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene |

| Molecular Formula | C₉H₁₀FIO₂ |

| Molecular Weight | 296.08 g/mol |

| CAS Number | 933672-22-1 |

| Appearance | Not specified; likely a liquid or low-melting solid |

| Key Functional Groups | Dimethoxymethyl (Acetal), Fluoro, Iodo, Benzene Ring |

Objectives and Scope of Academic Inquiry into the Compound

Academic and industrial inquiry into 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is primarily focused on its application as a versatile building block in organic synthesis. The principal objective is to leverage its distinct functional groups to construct more complex and valuable molecules, particularly for the pharmaceutical and materials science sectors.

Research efforts involving this compound or structurally similar intermediates typically fall into the following areas:

Synthesis of Bioactive Molecules: The compound serves as a key intermediate in the synthesis of potential drug candidates. The fluoro-iodinated aromatic motif is common in modern pharmaceuticals, and the protected aldehyde allows for the assembly of complex molecular scaffolds that are later functionalized.

Development of Novel Materials: It can be utilized in the synthesis of new materials such as polymers or liquid crystals where the specific substitution pattern can impart desired electronic or physical properties.

Exploration of Reaction Methodologies: The compound acts as a model substrate for developing and optimizing new chemical reactions. For example, researchers might use it to test the selectivity and efficiency of novel cross-coupling catalysts that can differentiate between the C-I and C-F bonds or that are tolerant of the acetal group.

The scope of inquiry is therefore centered on synthetic utility. Researchers are not typically studying the compound for its own intrinsic properties but rather as a strategic tool to facilitate the efficient and controlled synthesis of larger, more functionalized target structures.

Table 2: Physicochemical Properties of a Key Precursor, 1-Fluoro-4-iodobenzene (B1293370)

| Property | Value | Reference |

|---|---|---|

| Synonym | 4-Fluoroiodobenzene | nih.gov |

| CAS Number | 352-34-1 | nih.govechemi.com |

| Molecular Formula | C₆H₄FI | nih.gov |

| Molecular Weight | 222.00 g/mol | nih.gov |

| Form | Liquid | echemi.com |

| Boiling Point | 182-184 °C | chemicalbook.com |

| Melting Point | -20 °C | chemicalbook.com |

| Density | 1.925 g/mL at 25 °C | chemicalbook.com |

Properties

IUPAC Name |

1-(dimethoxymethyl)-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIO2/c1-12-9(13-2)7-4-3-6(11)5-8(7)10/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTGMMWTCFKBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=C(C=C1)I)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650446 | |

| Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933672-22-1 | |

| Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933672-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dimethoxymethyl)-2-fluoro-4-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Dimethoxymethyl 2 Fluoro 4 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene reveals several strategic disconnections. The most apparent disconnection is at the acetal (B89532) functional group, leading back to the key intermediate, 2-fluoro-4-iodobenzaldehyde (B1308380). This disconnection is based on the well-established and generally high-yielding process of acetal formation from an aldehyde and an alcohol in the presence of an acid catalyst.

Further disconnection of 2-fluoro-4-iodobenzaldehyde can be envisioned through two primary pathways. The first involves the disconnection of the carbon-iodine bond, suggesting a late-stage iodination of a 2-fluorobenzaldehyde (B47322) precursor. The second, and often more practical approach, involves the disconnection of the formyl group (CHO), leading to a 1-fluoro-3-iodobenzene (B1666204) derivative. This precursor can then be formylated to introduce the aldehyde functionality. An alternative precursor could be 1-bromo-2-fluoro-4-iodobenzene, where the bromo group is selectively converted to the aldehyde. These retrosynthetic pathways are summarized in the following table.

| Target Molecule | Key Intermediate | Precursor(s) |

| 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene | 2-Fluoro-4-iodobenzaldehyde | 2-Fluorobenzaldehyde, 1-Fluoro-3-iodobenzene, 1-Bromo-2-fluoro-4-iodobenzene |

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene is highly dependent on the efficient preparation of its key precursors. This section details the synthetic routes to the necessary fluorinated and iodinated benzene (B151609) intermediates and the strategies for installing the dimethoxymethyl acetal.

Synthetic Routes to Fluorinated and Iodinated Benzene Intermediates

The synthesis of the central precursor, 2-fluoro-4-iodobenzaldehyde, can be approached from several starting materials. One common strategy involves the halogenation of commercially available fluorinated compounds. For instance, 4-fluorobenzaldehyde (B137897) can be brominated at the 2-position to yield 2-bromo-4-fluorobenzaldehyde. chemicalbook.comgoogle.com A subsequent halogen exchange reaction, for example, a Finkelstein reaction or a metal-catalyzed process, could then be employed to replace the bromine with iodine.

Alternatively, a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778) can be a powerful method. For example, 2-fluoro-4-bromoaniline can be converted to the corresponding diazonium salt and then treated with potassium iodide to introduce the iodine atom, followed by a formylation reaction. chemicalbook.comxieshichem.comgoogle.com

A particularly direct route to a similar, albeit differently substituted, iodo-fluorobenzaldehyde has been described in the patent literature. The synthesis of 4-fluoro-3-iodobenzaldehyde (B1311838) was achieved in a one-step procedure by reacting 4-fluorobenzaldehyde with N-iodosuccinimide in an acidic medium. google.com This electrophilic iodination strategy could potentially be adapted for the synthesis of 2-fluoro-4-iodobenzaldehyde from 2-fluorobenzaldehyde.

The following table summarizes selected synthetic preparations of relevant halogenated benzaldehyde (B42025) precursors.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Fluorobenzaldehyde | Trifluoroacetic acid/H2SO4, Dibromohydantoin, 50°C | 2-Bromo-4-fluorobenzaldehyde | 85% | chemicalbook.com |

| 4-Fluorobenzaldehyde | N-Iodosuccinimide, Trifluoromethanesulfonic acid | 4-Fluoro-3-iodobenzaldehyde | N/A | google.com |

| 4-Bromo-3-chloro-2-fluoroaniline | 1. H2SO4; 2. CuI, KI, NaNO2; 3. NaHSO3 | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | N/A |

Installation and Protection Strategies for the Dimethoxymethyl Acetal Moiety

The final step in the synthesis of the target compound is the protection of the aldehyde group of 2-fluoro-4-iodobenzaldehyde as a dimethoxymethyl acetal. This transformation is typically achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst and methanol (B129727). chemicalbook.comfiveable.me This reaction is generally efficient and proceeds under mild conditions, which is crucial to avoid side reactions involving the sensitive halogen substituents.

A variety of acid catalysts can be employed, including conventional mineral acids like hydrochloric acid or sulfuric acid in trace amounts, as well as solid-supported acids for easier workup. nih.govresearchgate.net The use of trimethyl orthoformate serves a dual purpose: it acts as both a reagent and a dehydrating agent, driving the equilibrium towards the formation of the acetal. organic-chemistry.org The reaction is typically performed at ambient temperature and can be monitored by standard analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Direct and Stepwise Synthetic Approaches

Beyond the linear sequence of precursor synthesis followed by acetalization, alternative strategies involving electrophilic aromatic substitution and metal-mediated reactions offer different avenues to construct the target molecule.

Electrophilic Aromatic Substitution Strategies

Direct iodination of a pre-formed 2-fluoro-1-(dimethoxymethyl)benzene could be considered a direct approach. However, electrophilic iodination of aromatic rings typically requires activating conditions due to the lower reactivity of iodine compared to other halogens. A common and effective reagent for this purpose is N-iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoromethanesulfonic acid. google.com The regioselectivity of this reaction would be governed by the directing effects of the fluorine and dimethoxymethyl substituents. The fluorine atom is an ortho-, para-director, while the dimethoxymethyl group, being electron-withdrawing, would be a meta-director. The interplay of these directing effects would need to be carefully considered to achieve the desired 4-iodo substitution pattern.

Metal-Mediated and Catalyzed Coupling Reactions for Aryl Halide Formation

Metal-mediated reactions provide a powerful toolkit for the regioselective introduction of halogens onto an aromatic ring. One such strategy is the use of directed ortho-metalation (DoM). In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity. While a fluorine atom can act as a directing group, its effectiveness can vary.

Another powerful strategy involves halogen exchange reactions, often catalyzed by transition metals like palladium or copper. For instance, a precursor such as 4-bromo-2-fluorobenzaldehyde (B134337) could potentially undergo a halogen exchange reaction where the bromine atom is replaced by iodine. These reactions often require specific ligands and reaction conditions to achieve high yields and selectivity.

Electrochemical Synthetic Methods for Functional Group Introduction

Electrosynthesis offers a powerful and often more sustainable alternative to traditional chemical reagents for the introduction of functional groups onto aromatic rings. These methods can provide high selectivity under mild conditions. For a molecule like 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, electrochemical approaches could be envisioned for the introduction of each of its key functional groups.

Electrochemical Fluorination: The introduction of fluorine onto an aromatic ring can be achieved via electrochemical fluorination (ECF). wikipedia.org This process typically involves the electrolysis of an organic compound in a fluoride-containing electrolyte. For instance, fluorobenzene (B45895) can be produced from benzene in an organic medium using fluoride (B91410) salts like triethylamine (B128534) tris(hydrofluoride) ((C₂H₅)₃N•3HF). wikipedia.org Another advanced approach is flow electrochemistry, which allows for the safe, in-situ generation of reactive fluorinating agents. nih.gov In such a system, an iodoarene mediator can be anodically oxidized to form a transient (difluoroiodo)arene, which then acts as the fluorinating species for a substrate. nih.gov While direct ECF on a pre-substituted benzene ring can be complex, these methods represent viable pathways for creating the C-F bond in precursors.

Electrochemical Iodination: The carbon-iodine bond can also be formed using electrochemical techniques. While direct iodination can be challenging, methods like electrochemical halodesilylation provide a regiocontrolled route. rsc.org This strategy involves the electrochemical oxidation of an arylsilane in the presence of a halide source. A hypothetical route could involve the synthesis of a trimethylsilyl-substituted precursor, which is then converted to the corresponding aryl iodide electrochemically. This method is particularly noted for its applicability to radioiodine labeling. rsc.org

Electrochemical Introduction of the Formyl Group: A crucial step in synthesizing the target compound is the introduction of the aldehyde functionality, which is the precursor to the dimethoxymethyl group. A developed electrochemical protocol facilitates the formylation of aryl halides using dimethylformamide (DMF) as both the solvent and the formyl source. rsc.org The reaction proceeds using a nickel foam cathode and a magnesium sacrificial anode under mild conditions. rsc.org Given a precursor like 1-fluoro-4-iodobenzene (B1293370), this electrochemical formylation could be applied to introduce the -CHO group at the C2 position, yielding 2-fluoro-4-iodobenzaldehyde. This aldehyde can subsequently be converted to the 1-(dimethoxymethyl) acetal by standard chemical methods.

| Functional Group | Electrochemical Method | Key Features | Potential Application |

|---|---|---|---|

| Fluorine (-F) | Anodic Fluorination | Uses electrolytes like (C₂H₅)₃N•3HF; can be performed in organic media or flow systems. wikipedia.orgnih.gov | Introduction of fluorine onto the benzene ring at an early synthetic stage. |

| Iodine (-I) | Halodesilylation | Electrochemical replacement of a silyl (B83357) group with iodine; offers high regioselectivity. rsc.org | Iodination at a specific position if a corresponding arylsilane precursor is available. |

| Formyl (-CHO) | Reductive Formylation of Aryl Halide | Uses DMF as a formyl source with a Ni cathode; mild conditions. rsc.org | Conversion of 1-fluoro-4-iodobenzene to 2-fluoro-4-iodobenzaldehyde. |

Control of Regioselectivity and Ortho/Meta/Para Substitution Patterns

The final 1,2,4-substitution pattern of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is dictated by the directing effects of the substituents at each stage of the synthesis. In electrophilic aromatic substitution, existing groups on the ring either activate or deactivate the ring towards attack and direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgchemistrytalk.org

A plausible synthetic pathway that leverages these directing effects would proceed as follows:

Iodination of Fluorobenzene: The synthesis would likely begin with fluorobenzene. The fluorine atom is a weakly deactivating but strongly ortho, para-directing group. organicchemistrytutor.comyoutube.com In electrophilic aromatic substitution reactions, fluorobenzene exhibits anomalous reactivity compared to other halobenzenes, showing a very strong preference for substitution at the para position. acs.org Nitration and chlorination of fluorobenzene, for example, can yield approximately 90% of the para-substituted product. acs.org Therefore, the iodination of fluorobenzene is expected to regioselectively produce 1-fluoro-4-iodobenzene as the major product.

Formylation of 1-Fluoro-4-iodobenzene: The next step would be the introduction of a formyl (-CHO) group. In 1-fluoro-4-iodobenzene, both the fluorine and iodine atoms are ortho, para-directors. organicchemistrytutor.comyoutube.com The fluorine atom is less deactivating than iodine and thus exerts stronger control over the position of the incoming electrophile. Both substituents will direct the incoming formyl group to the positions ortho to the fluorine (C2 and C6) and meta to the iodine (C3 and C5). The directing effects converge on the C2 and C6 positions. Since 1-fluoro-4-iodobenzene is symmetrical, these two positions are equivalent. Therefore, formylation is expected to occur selectively at the C2-position to yield 2-fluoro-4-iodobenzaldehyde. This can be achieved using methods like the Rieche formylation or the AgOTf-promoted formylation with dichloromethyl methyl ether. nih.gov

Acetalization of 2-Fluoro-4-iodobenzaldehyde: The final step is the conversion of the aldehyde to the dimethoxymethyl acetal. This reaction is typically performed by treating the aldehyde with methanol in the presence of an acid catalyst. This step does not alter the substitution pattern on the aromatic ring and yields the final product, 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene.

| Substituent | Type | Directing Effect | Influence on Synthesis |

|---|---|---|---|

| Fluoro (-F) | Weakly Deactivating | Ortho, Para organicchemistrytutor.comyoutube.com | Directs iodination to the para position of fluorobenzene. acs.org Directs formylation to the ortho position. |

| Iodo (-I) | Deactivating | Ortho, Para organicchemistrytutor.comyoutube.com | Reinforces ortho-directing effect of fluorine during formylation. |

| Formyl (-CHO) | Moderately Deactivating | Meta youtube.com | This group is introduced; its directing effect is not relevant for subsequent acetalization. |

| Dimethoxymethyl (-CH(OCH₃)₂) | Activating | Ortho, Para organicchemistrytutor.com | Considered an activating, o,p-director due to resonance from oxygen lone pairs, similar to an alkoxy group. |

Considerations for Chiral Synthesis

The molecule 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is achiral as it possesses a plane of symmetry. However, its structure serves as a valuable scaffold for the synthesis of more complex, chiral molecules. The presence of the aryl iodide functionality is particularly significant, as it is a versatile handle for a variety of metal-catalyzed cross-coupling reactions that can be rendered enantioselective.

Asymmetric Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in transition-metal-catalyzed reactions. This allows 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene to be used as a substrate in asymmetric synthesis. For example, nickel-catalyzed enantioselective reductive coupling reactions between aryl iodides and prochiral electrophiles, such as isatins, can generate chiral products with high enantiomeric excess. acs.org By employing a chiral ligand, the addition of the 2-fluoro-4-(dimethoxymethyl)phenyl group across the ketone of an isatin (B1672199) could produce a chiral 3-hydroxy-2-oxindole bearing a quaternary stereocenter. acs.org

Derivatization into Chiral Reagents: The iodoarene moiety can be converted into other functional groups, including those that can act as chiral reagents or catalysts. For instance, it is possible to synthesize chiral hypervalent iodine(III) or iodine(V) reagents. nih.govnih.gov These species, when equipped with a chiral backbone, can mediate a range of enantioselective transformations, such as the oxidative rearrangement of alkenes to form α-arylated ketones with tertiary stereocenters. nih.gov One could envision converting 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene into a novel chiral hypervalent iodine reagent for use in asymmetric synthesis.

Synthesis of Axially Chiral Compounds: While the target molecule itself is not atropisomeric, related biaryl structures can exhibit axial chirality. Enantioselective C-H halogenation, catalyzed by chiral transition metal complexes, has emerged as a powerful strategy for constructing axially chiral biaryl iodides. mdpi.com A scaffold like 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene could be incorporated into a larger, prochiral biaryl system, where a subsequent enantioselective C-H functionalization or coupling reaction could establish an axis of chirality. mdpi.com

Chirality via Isotopic Substitution: A more subtle form of chirality can be introduced by isotopic substitution. Molecules containing a prochiral methylene (B1212753) group (CH₂) can be made chiral by the enantioselective replacement of one hydrogen atom with deuterium. researchgate.net While the dimethoxymethyl group itself is not prochiral in this way, derivatization of the parent molecule could introduce such a center, which could then be the target of an enantioselective deuteration or tritiation, a technique of growing importance in medicinal chemistry.

Reactivity and Reaction Mechanisms of 1 Dimethoxymethyl 2 Fluoro 4 Iodobenzene

Reactivity Profile of the Aryl Iodine Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring for a variety of transformations due to its lower bond dissociation energy compared to carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. This reactivity is further modulated by the presence of the ortho-fluoro and meta-dimethoxymethyl substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on aryl halides is a fundamental reaction for the formation of new carbon-heteroatom and carbon-carbon bonds. In the case of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, the reaction is influenced by the nature of the leaving group and the electronic effects of the other substituents.

While typically iodine is a better leaving group than fluorine in many substitution reactions, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack on the aromatic ring. youtube.comwikipedia.org The high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic, thus favoring nucleophilic attack. youtube.com However, the iodine at the para-position is also a viable leaving group. The presence of the electron-withdrawing fluorine atom at the ortho position can activate the ring towards nucleophilic attack. libretexts.orgstudymind.co.uk

The outcome of an SNAr reaction on this substrate would depend on the reaction conditions and the nature of the nucleophile. Strong, hard nucleophiles might favor the displacement of the fluoride (B91410), while softer nucleophiles under certain conditions could potentially displace the iodide. It is important to note that for SNAr to proceed efficiently, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups, which the dimethoxymethyl group is not. wikipedia.orglibretexts.org However, modern organic photoredox catalysis has enabled nucleophilic defluorination of even unactivated fluoroarenes. wikipedia.org

Oxidative Addition Processes in Catalytic Cycles

The aryl iodine moiety of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is a key handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. yonedalabs.comlibretexts.orgwikipedia.org

The general order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F. libretexts.org Therefore, the C-I bond in 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene will be the primary site of reaction in these cross-coupling processes. The electron-withdrawing fluorine atom ortho to the dimethoxymethyl group can influence the rate of oxidative addition, generally accelerating it by making the aryl ring more electron-deficient.

Below is a summary of potential cross-coupling reactions involving the aryl iodine of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, based on established methodologies for similar aryl iodides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl compound |

| Heck Reaction | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) | Arylalkyne |

| Buchwald-Hartwig Amination | Amine | Pd(0) or Pd(II) catalyst, Ligand (e.g., phosphine), Base | Arylamine |

This table presents generalized conditions. Specific conditions for 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene would require experimental optimization.

Radical Intermediates and Reaction Mechanisms

The relatively weak C-I bond can also undergo homolytic cleavage to generate aryl radical intermediates. These radicals can participate in a variety of transformations, including radical cyclizations and atom transfer radical addition (ATRA) reactions. For instance, aryl iodides can be precursors to aryl radicals under photolytic conditions or in the presence of radical initiators. nih.gov

In the context of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, the generation of the corresponding aryl radical could initiate intramolecular reactions if a suitable radical acceptor is present in a tethered side chain. More commonly, these aryl radicals can be trapped by various reagents in intermolecular processes. For example, thiol-catalyzed radical-chain redox rearrangement of benzylidene acetals has been reported, although this typically involves the acetal (B89532) group itself. nih.gov

Transformations Involving the Dimethoxymethyl Acetal Group

The dimethoxymethyl group serves as a protected form of a formyl (aldehyde) group. This functionality allows for the manipulation of other parts of the molecule without affecting the aldehyde, which can then be revealed or further transformed under specific conditions.

Controlled Hydrolysis and Aldehyde Derivatization

The dimethoxymethyl acetal can be readily hydrolyzed to the corresponding aldehyde, 2-fluoro-4-iodobenzaldehyde (B1308380), under acidic conditions. ncert.nic.in This transformation is typically achieved using aqueous mineral acids or solid acid catalysts. The kinetics of hydrolysis of benzaldehyde (B42025) dimethyl acetal have been studied, and the reaction is known to be reversible. sci-hub.ru

The resulting 2-fluoro-4-iodobenzaldehyde is a versatile intermediate. The aldehyde functional group can undergo a wide range of classical transformations, including:

Oxidation to the corresponding carboxylic acid (2-fluoro-4-iodobenzoic acid).

Reduction to the corresponding benzyl (B1604629) alcohol.

Reductive amination to form various substituted amines.

Wittig reaction and related olefination reactions to form alkenes.

Aldol condensation and other C-C bond-forming reactions involving the enolate. ncert.nic.in

The presence of the ortho-fluoro substituent may influence the reactivity of the aldehyde group through its electron-withdrawing inductive effect. libretexts.org

Reactions at the Benzylic Position

The hydrogen atom of the dimethoxymethyl group is at a benzylic position. While typically less reactive than the C-H bonds of a simple methyl group on an aromatic ring, this position can undergo reaction under certain conditions. For instance, radical reactions can be initiated at the benzylic position. However, reactions involving the cleavage of the C-H bond at this position are less common compared to the transformations of the aryl iodide and the hydrolysis of the acetal. The presence of two oxygen atoms on the same carbon atom generally disfavors the formation of a stable carbocation or radical at that center. More commonly, reactions at the benzylic position of similar structures involve initial deprotonation to form an anion, which can then react with electrophiles.

Impact of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the C-2 position significantly influences the reactivity of the aromatic ring through a combination of electronic and steric effects.

The reactivity of halogen-substituted benzenes is governed by a balance between the inductive effect (-I) and the resonance effect (+R or +M). stackexchange.comechemi.com

Steric Effects : The fluorine atom is the smallest of the halogens. Its size generally poses minimal steric hindrance to approaching reactants, especially when compared to larger halogens like iodine. libretexts.org In 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, the fluorine atom is positioned ortho to both the dimethoxymethyl group and an unsubstituted carbon, and meta to the iodine atom. Its small size means it is less likely to sterically block reactions at adjacent positions compared to a larger substituent.

Halogens are generally considered deactivating groups in electrophilic aromatic substitution reactions, yet they are ortho, para-directing. vaia.com

Ring Deactivation : Due to fluorine's potent inductive effect outweighing its resonance effect, the benzene (B151609) ring of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene is deactivated. stackexchange.comvaia.com This means it reacts more slowly in electrophilic aromatic substitution reactions than unsubstituted benzene. Fluorine's strong -I effect makes it the most deactivating among the halogens in this regard. vaia.com The addition of multiple fluorine atoms to a benzene ring generally increases the resistance to addition reactions. nih.gov

Ortho, Para-Direction : Despite deactivating the ring, the +R effect of the fluorine atom directs incoming electrophiles to the ortho and para positions. vaia.com This is because the resonance structures that arise from electron donation stabilize the carbocation intermediate (the sigma complex) when the electrophile attacks at these positions. libretexts.org In the context of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, the fluorine at C-2 would direct electrophilic attack towards C-3 (ortho, though sterically hindered by two adjacent groups), C-5 (para), and C-1 (ortho, already substituted). The dimethoxymethyl group is also an ortho, para-director. The combined directing effects of the fluoro and dimethoxymethyl groups would strongly favor substitution at the C-5 position.

| Effect of Fluoro Substituent | Description | Impact on Reactivity |

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. vaia.com | Deactivates the aromatic ring, making it less nucleophilic. vaia.com |

| Resonance Effect (+R) | Electron donation from fluorine's lone pairs to the π-system. stackexchange.com | Partially counteracts the -I effect; directs incoming electrophiles to ortho and para positions. vaia.com |

| Overall Electronic Influence | The inductive effect dominates the resonance effect. stackexchange.com | The ring is deactivated overall compared to benzene but is more reactive than other halobenzenes like chlorobenzene. stackexchange.comechemi.com |

| Steric Effect | Small atomic size. libretexts.org | Minimal steric hindrance compared to other halogens. libretexts.org |

Advanced Cross-Coupling Chemistry

The carbon-iodine bond is the most reactive site on 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene for cross-coupling reactions. The C-I bond is significantly weaker than C-Br, C-Cl, and C-F bonds, making it highly susceptible to oxidative addition by transition metal catalysts like palladium and copper. researchgate.net This allows for selective functionalization at the C-4 position.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. The iodo-substituent on the target molecule makes it an excellent substrate for these transformations.

Suzuki-Miyaura Reaction : This reaction couples an organohalide with an organoboron compound. For 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, the C-I bond is the exclusive site of reaction. The reaction with an aryl boronic acid, for instance, would proceed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to yield a biaryl product. mdpi.com The greater reactivity of the C-I bond compared to other carbon-halogen bonds allows for selective coupling, even in polyhalogenated systems. researchgate.net

Heck Reaction : The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com The reaction of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene with an alkene like ethyl acrylate, catalyzed by a palladium source such as Pd(OAc)₂, would result in the formation of a new C-C bond at the C-4 position. mdpi.com

Sonogashira Reaction : This reaction couples aryl halides with terminal alkynes, using a dual catalyst system of palladium and copper(I) iodide. organic-chemistry.org It is a highly reliable method for forming aryl-alkyne bonds. researchgate.netnih.gov The reaction of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene with a terminal alkyne would selectively occur at the C-I bond to produce a 4-alkynyl-2-fluoro-1-(dimethoxymethyl)benzene derivative. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Heck | Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine Base | C(sp²)-C(sp) |

Beyond C-C bonds, palladium catalysis is also pivotal for constructing bonds between carbon and heteroatoms like nitrogen and oxygen.

Buchwald-Hartwig Amination : This reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.org The reaction is catalyzed by a palladium complex, often incorporating specialized phosphine (B1218219) ligands. Aryl iodides are excellent substrates for this transformation. wikipedia.orgnih.gov Reacting 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene with an amine under Buchwald-Hartwig conditions would yield the corresponding N-aryl amine selectively at the C-4 position. The mechanism typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org

Ullmann-type Reactions : The classic Ullmann condensation uses copper to couple aryl halides with alcohols, amines, or thiols. organic-chemistry.org However, modern palladium-catalyzed variations, often referred to as Buchwald-Hartwig etherification or amination, have been developed and offer milder conditions and broader substrate scope. For instance, coupling with a phenol (B47542) (for a C-O bond) or a thiol (for a C-S bond) can be achieved using palladium catalysis, again leveraging the high reactivity of the C-I bond.

Copper-based reagents and catalysts are frequently used for cross-coupling reactions, sometimes as a co-catalyst with palladium (as in the Sonogashira reaction) or as the primary mediator. organic-chemistry.org

Copper(I) sources, such as copper(I) iodide (CuI), can mediate the coupling of aryl iodides with a variety of nucleophiles. nih.gov These reactions are particularly useful for fluoroalkylation, where a fluoroalkyl group is transferred to the aromatic ring. nih.govcas.cnresearchgate.net For example, copper can facilitate the difluoromethylation of aryl iodides. nih.gov While the classic Ullmann reaction often requires harsh conditions (high temperatures), newer methods using ligands can promote the reaction under milder temperatures. organic-chemistry.org The reaction of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene in a copper-mediated system could be used to form C-C, C-N, C-O, or C-S bonds at the C-4 position, depending on the coupling partner employed. researchgate.netdntb.gov.ua

Nickel and Other Transition Metal Catalysis

The iodine substituent at the C4 position makes 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. While palladium has been extensively used for such transformations, nickel catalysis has emerged as a powerful and more economical alternative. Other transition metals like copper also play a significant role in the functionalization of aryl iodides.

Nickel-Catalyzed Reactions:

Nickel catalysts are known for their ability to activate aryl halides, including aryl iodides, for cross-coupling reactions. Due to its lower cost and unique reactivity, nickel catalysis can sometimes offer advantages over palladium, such as different substrate scope or milder reaction conditions. In the context of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene, nickel-catalyzed processes can be employed for C-C, C-N, and C-O bond formations. For instance, nickel-catalyzed cyanation reactions can convert the aryl iodide into the corresponding benzonitrile (B105546) derivative, a valuable precursor for many pharmaceuticals.

A general catalytic cycle for a nickel-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, typically involves:

Oxidative Addition: The Ni(0) catalyst oxidatively adds to the carbon-iodine bond of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene to form a Ni(II) intermediate.

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent) transfers its organic group to the nickel center.

Reductive Elimination: The two coupled organic fragments are eliminated from the nickel center, forming the new C-C bond and regenerating the active Ni(0) catalyst.

Palladium-Catalyzed Reactions:

Palladium catalysis is the most well-documented method for the cross-coupling of aryl iodides like 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure. This is a cornerstone of drug discovery and development.

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an arylated alkyne. These products are important in materials science and as synthetic intermediates.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine. It is a critical transformation for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, provide another avenue for the derivatization of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene. Copper catalysis is particularly useful for C-O and C-S bond formation, as well as for certain C-N couplings, often with different substrate compatibility compared to palladium or nickel.

Below is a representative data table illustrating typical conditions for transition metal-catalyzed reactions involving aryl iodides, which are applicable to 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene.

Table 1: Representative Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst System | Coupling Partner | Solvent | Base | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | Arylboronic acid | Toluene (B28343), Dioxane, or DMF/H₂O | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Biaryl |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | THF or DMF | Et₃N or Piperidine | Arylalkyne |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand (e.g., BINAP, Xantphos) | Amine | Toluene or Dioxane | NaOt-Bu or K₃PO₄ | Arylamine |

| Heck | Pd(OAc)₂ / PPh₃ | Alkene | DMF or Acetonitrile | Et₃N or K₂CO₃ | Arylalkene |

| Nickel-Coupling | NiCl₂(dppp) or Ni(cod)₂ | Organozinc reagent | THF or DMA | - | Biaryl |

Application of Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine reagents are attractive alternatives to transition metals for certain transformations due to their mild reaction conditions, low toxicity, and unique reactivity profiles. These reagents are powerful oxidants and can act as sources of electrophilic groups. For a substrate like 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene, hypervalent iodine chemistry can be applied to further functionalize the molecule, although specific examples in the literature are scarce.

The iodine atom in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene can itself be oxidized to a hypervalent state. For instance, treatment with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in the presence of trifluoroacetic acid can generate an in situ hypervalent iodine(III) species. This activated intermediate can then react with various nucleophiles.

A key application of hypervalent iodine reagents is in the introduction of functional groups that are otherwise difficult to install. For example, hypervalent iodine-based fluorinating agents can be used for fluorination reactions. While 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene already contains a fluorine atom, other positions on a more complex derivative could potentially be targeted.

More commonly, diaryliodonium salts, a class of hypervalent iodine(III) reagents, are used as arylating agents. While 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene would typically be the precursor to one half of a diaryliodonium salt, it could also potentially act as a nucleophile in reactions with other hypervalent iodine reagents, although this is less common.

A plausible, though not explicitly documented, derivatization could involve the conversion of the iodo group into a hypervalent iodine species, which could then be used to functionalize other molecules. For example, oxidation in the presence of azide (B81097) sources could lead to an iodonium (B1229267) azide, a reagent for azidation reactions.

The following table illustrates the types of transformations that can be achieved using hypervalent iodine reagents on aryl iodides, which could be hypothetically applied to 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene.

Table 2: Potential Derivatizations Using Hypervalent Iodine Chemistry

| Hypervalent Iodine Reagent Type | Precursor Reaction | Potential Coupling Partner/Substrate | Resulting Functionalization |

|---|---|---|---|

| (Diacetoxyiodo)arene | ArI + Peracetic acid | Phenols, Anilines | Oxidative Coupling |

| Diaryliodonium Salt | ArI + Ar'H + Oxidant | Nucleophiles (e.g., amines, alkoxides) | Arylation of Nucleophile |

| (Difluoroiodo)arene | ArI + XeF₂ or Selectfluor | Alkenes | Difluorination |

| Azido-benziodoxole | (from 2-Iodoxybenzoic acid) | C-H bonds | Azidation |

| Ethynyl-benziodoxole | (from 2-Iodoxybenzoic acid) | Nucleophiles | Alkynylation |

Structural Characterization and Spectroscopic Analysis in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its chemical structure.

1H, 13C, and 19F NMR for Proton, Carbon, and Fluorine Environments

Detailed analysis of the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra allows for the assignment of each unique magnetic nucleus within the molecule. The chemical shifts (δ) are influenced by the local electronic environment, providing key insights into the effects of the fluorine and iodine substituents on the aromatic ring, as well as the nature of the dimethoxymethyl group.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H | 7.7 - 7.8 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| Ar-H | 7.4 - 7.5 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 |

| Ar-H | 7.1 - 7.2 | Triplet | J(H,H) ≈ 8.5 |

| CH(OCH₃)₂ | 5.4 - 5.5 | Singlet | - |

| OCH₃ | 3.3 - 3.4 | Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-F | 160 - 163 (d, J(C,F) ≈ 250 Hz) |

| C-I | 92 - 94 |

| C-CH(OCH₃)₂ | 135 - 137 (d, J(C,F) ≈ 5 Hz) |

| Ar-C | 130 - 140 |

| CH(OCH₃)₂ | 101 - 103 (d, J(C,F) ≈ 2 Hz) |

| OCH₃ | 53 - 55 |

The ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing further structural confirmation.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal the connectivity between them.

COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the dimethoxymethyl group to the aromatic ring and for confirming the substitution pattern by observing correlations from the aromatic protons to the quaternary carbons (C-F and C-I).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene (C₉H₁₀FIO₂), the experimentally measured exact mass would be very close to its calculated monoisotopic mass. This high degree of accuracy helps to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of a methoxy (B1213986) group (-OCH₃) or the entire dimethoxymethyl group, as well as cleavages related to the halogen substituents.

Interactive Data Table: Predicted HRMS Fragmentation

| Ion | Predicted m/z | Description |

| [M]⁺ | 296.9706 | Molecular Ion |

| [M-OCH₃]⁺ | 265.9812 | Loss of a methoxy radical |

| [M-CH(OCH₃)₂]⁺ | 220.9342 | Loss of the dimethoxymethyl group |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes of Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene would display characteristic absorption bands that confirm the presence of its key structural features.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (OCH₃, CH) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Acetal (B89532) |

| 1250-1150 | C-F stretch | Aryl-Fluoride |

| 600-500 | C-I stretch | Aryl-Iodide |

X-ray Crystallography for Single Crystal Structure Elucidation

Should a suitable single crystal of 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene be grown, X-ray crystallography could provide the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. This would unequivocally confirm the substitution pattern on the benzene (B151609) ring and the conformation of the dimethoxymethyl group. However, obtaining a crystal of sufficient quality for X-ray diffraction analysis can be a significant challenge.

Computational and Theoretical Investigations of 1 Dimethoxymethyl 2 Fluoro 4 Iodobenzene

Quantitative Structure-Reactivity Relationship (QSRR) AnalysisNo specific Quantitative Structure-Reactivity Relationship (QSRR) models that include 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene and detail its predicted reactivity based on its structural descriptors have been identified.

Table of Compounds Mentioned

Applications and Strategic Utility in Contemporary Organic Synthesis

Building Block for the Synthesis of Complex Organic Molecules

The inherent functionalities of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene make it an ideal starting material for the synthesis of elaborate molecular architectures. The iodine atom serves as a handle for various cross-coupling reactions, the fluorine atom imparts unique electronic properties and can influence biological activity, and the dimethoxymethyl group acts as a masked aldehyde, which can be revealed at a later synthetic stage for further derivatization.

Synthesis of Novel Fluorinated Aromatic Compounds

The presence of a fluorine atom on the aromatic ring is a key feature of many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. 1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene serves as a valuable scaffold for the introduction of additional chemical diversity onto a fluorinated benzene (B151609) ring. The iodo-group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, through Suzuki-Miyaura coupling, the iodo-group can be coupled with a variety of boronic acids or esters to generate fluorinated biaryl compounds. rsc.org These reactions are often high-yielding and tolerant of a wide range of functional groups. rsc.org Similarly, Sonogashira coupling with terminal alkynes provides access to fluorinated diarylacetylenes, which are important precursors for various heterocyclic compounds and conjugated materials. rsc.orgresearchgate.net The Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities at the 4-position, leading to novel fluorinated anilines. chemistryviews.orgnih.gov

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Fluorinated biaryls |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | Fluorinated diarylacetylenes |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Fluorinated anilines |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Fluorinated stilbenes |

Precursor to Aldehyde-Functionalized Aromatic Systems

The dimethoxymethyl group is a stable acetal (B89532) that effectively masks a reactive aldehyde functionality. This protecting group strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing undesired reactions while other parts of the molecule are being modified. The aldehyde can be easily deprotected under mild acidic conditions to yield 2-fluoro-4-iodobenzaldehyde (B1308380).

This unmasked aldehyde is a versatile functional group that can participate in a wide range of subsequent transformations. These include:

Reductive amination: To introduce primary or secondary amine functionalities.

Wittig reaction: To form alkenes with controlled stereochemistry.

Grignard and organolithium additions: To generate secondary alcohols.

Oxidation: To produce the corresponding carboxylic acid.

Condensation reactions: With active methylene (B1212753) compounds to form chalcones and other related structures.

For example, the synthesis of fluorinated aurone (B1235358) derivatives, which have been investigated as imaging agents for β-amyloid plaques in Alzheimer's disease, can utilize such aldehyde precursors. nih.gov The aldehyde can be condensed with a benzofuranone to construct the core aurone scaffold. nih.gov

Intermediate for Multifunctionalized Biaryl Systems

The ability to perform sequential cross-coupling reactions at the iodine position followed by derivatization of the aldehyde group makes 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene an excellent intermediate for the synthesis of multifunctionalized biaryl systems. elsevierpure.comresearchgate.net These are molecules containing two directly connected aromatic rings with various substituents, often found in biologically active compounds and advanced materials.

A typical synthetic strategy would involve an initial Suzuki-Miyaura or other palladium-catalyzed coupling to create the biaryl core. Subsequently, the aldehyde is deprotected and can be used to introduce another point of diversity. For instance, a Wittig reaction on the aldehyde could introduce an unsaturated side chain, or a reduction followed by etherification could install a flexible linker. The fluorine atom remains as a key substituent influencing the properties of the final molecule. This approach allows for the systematic variation of three distinct regions of the molecule, originating from the iodo, fluoro, and dimethoxymethyl groups of the starting material. The synthesis of polyhalogenated biaryls, which are versatile building blocks for more complex structures, can also be approached using this methodology. elsevierpure.com

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. mdpi.comnih.gov The orthogonal reactivity of the functional groups in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene makes it a potentially valuable scaffold for DOS and combinatorial chemistry. researchgate.net

Starting from this single precursor, a library of compounds can be rapidly assembled by exploiting the different reactivity of the iodo and dimethoxymethyl groups. For example, a set of diverse boronic acids can be coupled via the iodo group in a parallel synthesizer. The resulting library of fluorinated biaryl acetals can then be deprotected to the aldehydes, which can be further reacted with a library of amines via reductive amination. This "build/couple/pair" strategy allows for the exponential generation of a large number of distinct molecules from a small set of starting materials. The use of a fluorous-tagged benzaldehyde (B42025) in a Biginelli reaction to create a library of dihydropyrimidinones, which are then subjected to Suzuki coupling, illustrates a similar strategy where a functionalized benzaldehyde is key to creating molecular diversity. labxing.com

Contribution to the Development of New Synthetic Methodologies

While not extensively documented for this specific molecule, substituted aryl halides like 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene are crucial substrates in the development and optimization of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. researchgate.netelsevierpure.com The electronic and steric properties of the substituents can significantly influence the efficiency and selectivity of a catalytic system.

For instance, the development of new palladium catalysts with improved activity and substrate scope often involves testing their performance with a range of aryl halides, including those with both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. nih.gov The presence of the fluorine atom and the dimethoxymethyl group in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene provides a unique combination of electronic and steric features that can be used to probe the limits of a new catalytic system. Furthermore, the optimization of reaction conditions, for example in Suzuki-Miyaura couplings, often utilizes a variety of substituted aryl halides to find robust and general conditions. rsc.orgresearchgate.netchemistryviews.orgrsc.org

Design and Synthesis of Derivatives for Specific Research Endeavors

The structural motifs present in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene are found in numerous biologically active compounds, making its derivatives of significant interest in medicinal chemistry and drug discovery. The fluorine atom can enhance properties such as metabolic stability and binding affinity, while the ability to generate a biaryl or other complex structure via the iodo group allows for the targeting of various biological receptors.

For example, derivatives of 2-fluoroloxoprofen, a nonsteroidal anti-inflammatory drug (NSAID), have been synthesized and evaluated for their anti-inflammatory and ulcerogenic activities. The synthesis of such compounds could potentially start from a precursor like 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene. Similarly, fluorinated analogs of donepezil, a drug used to treat Alzheimer's disease, have been synthesized for in vivo imaging studies. elsevierpure.com The synthesis of these analogs often involves the use of a fluorinated benzaldehyde derivative, which can be obtained from the deprotection of the corresponding acetal. elsevierpure.com The design and synthesis of novel compounds for specific biological targets, such as kinases or G-protein coupled receptors, often incorporate the fluorinated biaryl motif, which can be readily accessed from 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene.

Emerging Research Frontiers and Future Perspectives

Exploration in Chemical Biology and Advanced Medicinal Chemistry Research

The strategic placement of reactive and modulatory functional groups makes 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene a valuable scaffold in the design and synthesis of new therapeutic agents and biological probes.

Scaffold for Ligand Design in Target-Oriented Synthesis

In the realm of medicinal chemistry, 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene serves as a foundational scaffold for constructing more elaborate molecules aimed at specific biological targets. The dimethoxymethyl group acts as a protected precursor to a benzaldehyde (B42025), a common pharmacophore, while the fluoro and iodo substituents offer distinct opportunities for synthetic elaboration. The iodine atom, in particular, is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of a wide array of molecular fragments. The fluorine atom can influence the electronic properties of the molecule and can be crucial for binding interactions with target proteins.

While direct synthesis of named drug candidates from this specific compound is not yet widely published, its precursor, 2-fluoro-4-iodobenzaldehyde (B1308380), and its isomers are key intermediates in the synthesis of bioactive molecules. For instance, the related 4-fluoro-3-iodo-benzaldehyde is a crucial intermediate in the production of dihydropyridine (B1217469) potassium channel openers, which are investigated for conditions like asthma and epilepsy. This highlights the potential of the fluoro-iodobenzaldehyde core in constructing complex, biologically active frameworks.

The utility of this scaffold is further underscored by research into kinase inhibitors, a significant class of cancer therapeutics. The discovery of potent and selective kinase inhibitors often involves the exploration of diverse chemical scaffolds that can be readily functionalized. The 2-fluoro-4-iodophenyl moiety is an attractive starting point for such explorations. For example, in the development of Matrix Metalloproteinase (MMP) inhibitors, which are targets in cancer and inflammatory diseases, molecules with a 4-fluoro-phenyl substitution have shown promise. The 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene scaffold provides a direct route to introduce this and other crucial functionalities.

Table 1: Synthetic Reactions Utilizing the 2-Fluoro-4-iodophenyl Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Relevance |

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acid/ester, base | Biaryl compounds | Construction of complex molecular architectures for drug discovery. |

| Sonogashira Coupling | Palladium catalyst, copper co-catalyst, alkyne, base | Aryl alkynes | Introduction of linear fragments, important for kinase inhibitors. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol) | Substituted fluorobenzenes | Diversification of the scaffold to explore structure-activity relationships. |

| Deprotection of Aldehyde | Acidic work-up | 2-Fluoro-4-iodobenzaldehyde | Unmasking a key pharmacophore for further reactions. |

This table is generated based on general reactions applicable to the scaffold.

Probing Biological Pathways through Molecular Modulators

The development of molecular probes is essential for elucidating complex biological pathways. The 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene structure is well-suited for the creation of such probes. The iodo-substituent can be readily replaced with a radiolabel, such as radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), for use in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as a component in radioligand therapy. The fluorine atom can be substituted with ¹⁸F for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in oncology and neurology.

Furthermore, the scaffold can be elaborated with fluorescent tags or other reporter groups to create probes for in vitro and in vivo studies. The ability to systematically modify the scaffold through cross-coupling reactions allows for the fine-tuning of the probe's properties, including its binding affinity, selectivity, and pharmacokinetic profile. While specific molecular modulators based on 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene are still in early research stages, the foundational chemistry for their development is well-established.

Integration into Advanced Materials Science Research

The electronic and structural features of 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene make it a promising precursor for the synthesis of advanced materials with tailored optical, electronic, and self-assembly properties.

Precursors for Optoelectronic Materials and Polymers

Fluorinated aromatic and heteroaromatic compounds are of significant interest in the field of optoelectronics, particularly for the development of organic light-emitting diodes (OLEDs) and liquid crystals. biointerfaceresearch.commdpi.com The incorporation of fluorine atoms can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which in turn affects its charge injection and transport properties, as well as its emission color and efficiency. mdpi.com

1-(Dimethoxymethyl)-2-fluoro-4-iodobenzene can serve as a key building block for such materials. The iodo-group allows for its incorporation into conjugated polymer backbones or for the attachment of other functional units through cross-coupling reactions. The aldehyde, once deprotected, can be used in condensation reactions to form various heterocyclic structures or polymers. The presence of the fluorine atom can enhance the stability and performance of the resulting materials. Research into fluorinated liquid crystals has shown that the position and number of fluorine substituents can significantly influence the material's dielectric anisotropy, a key parameter for display applications. beilstein-journals.orgrsc.org

Table 2: Potential Applications in Materials Science

| Material Type | Synthetic Approach | Key Feature from Scaffold | Potential Application |

| Conjugated Polymers | Polymerization via cross-coupling reactions (e.g., Suzuki, Stille) | Fluoro-iodophenyl unit | Organic photovoltaics, OLEDs, sensors |

| Liquid Crystals | Multi-step synthesis incorporating the scaffold | Fluorine atom for tuning dielectric properties | High-performance liquid crystal displays (LCDs) |

| Fluorescent Dyes | Derivatization of the aromatic core | Tunable electronic properties due to substituents | Bio-imaging, chemical sensors |

This table illustrates potential applications based on the properties of the core scaffold.

Components in Self-Assembled Systems

Supramolecular chemistry and crystal engineering rely on predictable non-covalent interactions to construct well-defined, higher-order structures. The iodine atom in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene is a powerful tool for directing self-assembly through halogen bonding. nih.govacs.org Halogen bonds are highly directional interactions between an electrophilic region on a halogen atom (the "σ-hole") and a Lewis base. The strength of this interaction can be tuned by changing the halogen atom (iodine forms stronger halogen bonds than bromine or chlorine) and the electronic nature of the molecule.

The 2-fluoro-4-iodophenyl moiety can therefore be used to design molecules that self-assemble into specific architectures, such as tapes, sheets, or porous networks. nih.govrsc.org These self-assembled systems can have applications in areas such as gas storage, catalysis, and the development of "smart" materials that respond to external stimuli. The aldehyde functionality, after deprotection, can also participate in the formation of dynamic covalent bonds, further expanding the possibilities for creating complex and functional supramolecular systems.

Green Chemistry and Sustainable Synthesis Innovations

The increasing demand for specialty chemicals like 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene necessitates the development of environmentally benign and efficient synthetic methods. Green chemistry principles are being applied to various aspects of its synthesis, from the introduction of the iodo and formyl groups to the use of alternative energy sources.

The iodination of aromatic compounds traditionally uses harsh reagents. More sustainable alternatives are being explored, such as the use of potassium iodide with an oxidizing agent like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727), which is an environmentally friendly protocol for the iodination of activated aromatics. acs.org

For the formylation step, which is necessary to produce the benzaldehyde precursor, traditional methods often involve toxic reagents or harsh conditions. Modern, greener approaches include the electrochemical formylation of aryl halides using dimethylformamide (DMF) as both the solvent and formyl source, and palladium-catalyzed formylation using formic acid as a CO source. mdpi.combldpharm.com

Furthermore, the use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption for various steps in the synthesis of this and related compounds. researchgate.netnih.gov Enzymatic and biocatalytic methods are also emerging as powerful tools for the synthesis of aromatic aldehydes, offering high selectivity and mild reaction conditions, which aligns perfectly with the goals of green chemistry. biointerfaceresearch.combeilstein-journals.org

Table 3: Green Chemistry Approaches for Synthesis

| Synthetic Step | Conventional Method | Green Alternative | Advantages |

| Iodination | I₂/HNO₃ | KI/(NH₄)₂S₂O₈ in aq. MeOH | Milder conditions, avoids strong acids. |

| Formylation | Grignard/DMF at low temp. | Electrochemical formylation; Pd-cat. with HCOOH | Ambient temperature, avoids stoichiometric organometallics. |

| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction times, lower energy consumption. |

| Aldehyde Synthesis | Chemical oxidation of toluene (B28343) derivative | Enzymatic oxidation | High selectivity, aqueous media, mild conditions. |

This table provides a comparative overview of synthetic methodologies.

Environmentally Benign Synthetic Routes

The development of green synthetic methods for preparing 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene and its precursors is a significant area of contemporary research. Traditional methods for the synthesis of related aryl iodides often involve the use of harsh reagents and generate considerable waste. Modern approaches, however, are increasingly focused on minimizing environmental impact.

One promising avenue is the use of electrochemical methods for the iodination of aromatic compounds. gre.ac.uk Electrochemical synthesis offers a green alternative by replacing hazardous chemical oxidants with electricity, with hydrogen often being the only byproduct. gre.ac.uk For instance, the anodic oxidation of iodine can generate I+ cations, which can then be used for the electrophilic iodination of fluorinated benzaldehyde precursors. csus.edu The development of microflow reactors for such electrochemical reactions can further enhance safety and selectivity by enabling precise control over reaction conditions and minimizing the formation of di-iodinated byproducts.

Another key aspect of environmentally benign synthesis is the protection of the aldehyde group as a dimethoxymethyl acetal (B89532). While traditional acetalization can be acid-catalyzed, researchers are exploring greener alternatives. Photo-organocatalytic protocols for the acetalization of aldehydes have been developed, utilizing photocatalysts like thioxanthenone and low-energy light sources. rsc.org These mild conditions offer a more sustainable approach to preparing the 1-(dimethoxymethyl) moiety of the target compound.

Catalytic Efficiency and Atom Economy in Derivatization

The iodine substituent in 1-(dimethoxymethyl)-2-fluoro-4-iodobenzene makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. csus.edu A major focus in this area is the improvement of catalytic efficiency and atom economy. Atom economy, a key principle of green chemistry, assesses the efficiency of a reaction by measuring the amount of starting materials that are incorporated into the final product. csus.edu